molecular formula C16H18N4O3 B2532853 N'-(2-cyanophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide CAS No. 898356-06-4

N'-(2-cyanophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide

Cat. No.: B2532853
CAS No.: 898356-06-4
M. Wt: 314.345
InChI Key: CHAMGRSXPUKTQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-cyanophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide is a useful research compound. Its molecular formula is C16H18N4O3 and its molecular weight is 314.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Computational Studies

  • Water-mediated Synthesis : A study by Jayarajan et al. (2019) described the water-mediated synthesis of compounds with a similar structure, highlighting a three-component reaction that could be relevant for synthesizing N'-(2-cyanophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide. This method provides insights into environmentally friendly synthesis techniques that could be applicable to a wide range of compounds including potential analogs of this compound. The synthesized compounds were further characterized and investigated using computational chemistry methods, providing a basis for understanding their molecular properties and interactions (Jayarajan et al., 2019).

Biological Activities

  • Anticancer Activity : The same study also explored the non-linear optical (NLO) properties and performed molecular docking analyses to examine the binding modes of the synthesized compounds with the colchicine binding site of tubulin. This suggests potential applications in inhibiting tubulin polymerization, which is a target for anticancer activity (Jayarajan et al., 2019).

  • HDAC Inhibition for Cancer Therapy : Zhou et al. (2008) discussed the discovery of a compound acting as a histone deacetylase (HDAC) inhibitor, showing selective inhibition of HDACs 1-3 and 11. HDAC inhibitors are known for their potential in cancer therapy due to their role in regulating gene expression. Although not the same compound, the study indicates the relevance of structural analogs in designing inhibitors that target specific proteins involved in cancer (Zhou et al., 2008).

  • Cytotoxicities and DNA/Protein Reactivities : A study on bimetallic complexes using an asymmetrical N,N'-bis(substituted)oxamide ligand investigated in vitro cytotoxic activities and reactivities towards DNA and protein. This research suggests potential applications in understanding the interaction of similar compounds with biological macromolecules and their applications in cancer therapy (Li et al., 2012).

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c17-11-12-5-1-2-6-13(12)19-16(23)15(22)18-8-4-10-20-9-3-7-14(20)21/h1-2,5-6H,3-4,7-10H2,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAMGRSXPUKTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.